Ethyl 2-acetyl-4-oxopentanoate

Description

The exact mass of the compound Ethyl 2-acetyl-4-oxopentanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-acetyl-4-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-acetyl-4-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

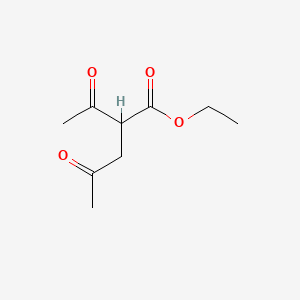

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetyl-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-4-13-9(12)8(7(3)11)5-6(2)10/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANUOLLLVOSMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962043 | |

| Record name | Ethyl 2-acetyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41892-81-3 | |

| Record name | Pentanoic acid, 2-acetyl-4-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41892-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-acetyl-4-oxovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041892813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-acetyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-acetyl-4-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-acetyl-4-oxopentanoate: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

Ethyl 2-acetyl-4-oxopentanoate (CAS 41892-81-3) is a sophisticated β,δ-diketo ester that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique structural arrangement, featuring multiple reactive carbonyl groups and an acidic α-proton, makes it a powerful precursor for constructing complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents. This guide provides an in-depth exploration of its properties, a validated synthesis protocol, key chemical transformations, and its emerging significance for professionals in drug discovery and development. We will delve into the causality behind its reactivity and present methodologies designed for reproducibility and immediate application in a research setting.

Section 1: Core Physicochemical Properties & Spectroscopic Profile

Understanding the fundamental properties of a reagent is the cornerstone of its effective application. The structural features of Ethyl 2-acetyl-4-oxopentanoate directly dictate its chemical behavior and the analytical methods required for its characterization.

Key Properties Summary

| Property | Value | Reference(s) |

| CAS Number | 41892-81-3 | [1][2][3] |

| Molecular Formula | C₉H₁₄O₄ | [1][2][3] |

| Molecular Weight | 186.21 g/mol | [1][2][3] |

| IUPAC Name | Ethyl 2-acetyl-4-oxopentanoate | [4] |

| Synonyms | Ethyl 2-acetyl-4-oxovalerate, 3-(Ethoxycarbonyl)hexane-2,5-dione | [5] |

| Physical Form | Solid | [3] |

| Boiling Point | 288.2 °C (Predicted) | [1] |

| SMILES | CCOC(=O)C(CC(=O)C)C(=O)C | [3] |

Structural Analysis and Tautomerism

The molecule's reactivity is dominated by the presence of two ketone functionalities and an ester, specifically its nature as a 1,3-dicarbonyl system within a larger framework. The methylene protons positioned between the ester and the C2-ketone are not particularly acidic. However, the methine proton at the C2 position is flanked by two carbonyl groups, rendering it significantly acidic and prone to enolization. This keto-enol tautomerism is fundamental to its role as a nucleophile in many reactions.

Predicted Spectroscopic Signature

While a dedicated public spectral database for this specific compound is sparse, its structure allows for a highly confident prediction of its key spectroscopic features. This analytical forecast is crucial for reaction monitoring and product confirmation.

¹H NMR (400 MHz, CDCl₃):

-

δ ~4.2 ppm (q, 2H): Quartet corresponding to the -OCH₂ CH₃ protons of the ethyl ester, split by the adjacent methyl group.

-

δ ~3.8 ppm (t, 1H): Triplet for the acidic methine proton (-CO-CH -CO-), split by the two adjacent methylene protons.

-

δ ~2.8 ppm (d, 2H): Doublet for the methylene protons (-CH-CH₂ -CO-), split by the single methine proton.

-

δ ~2.2 ppm (s, 3H): Sharp singlet for the terminal acetyl group protons (CH₂-CO-CH₃ ).

-

δ ~2.1 ppm (s, 3H): Sharp singlet for the other acetyl group protons (CH₃ -CO-CH).

-

δ ~1.3 ppm (t, 3H): Triplet for the terminal methyl protons of the ethyl ester (-OCH₂CH₃ ).

¹³C NMR (100 MHz, CDCl₃):

-

δ ~202 ppm: Carbonyl carbon of the C4-ketone.

-

δ ~200 ppm: Carbonyl carbon of the C2-acetyl ketone.

-

δ ~168 ppm: Carbonyl carbon of the ethyl ester.

-

δ ~65 ppm: Acidic methine carbon (C H).

-

δ ~61 ppm: Methylene carbon of the ethyl ester (-OC H₂CH₃).

-

δ ~45 ppm: Methylene carbon (C H₂).

-

δ ~30 ppm: Methyl carbon of the C4-ketone.

-

δ ~28 ppm: Methyl carbon of the C2-acetyl group.

-

δ ~14 ppm: Methyl carbon of the ethyl ester.

FT-IR (ATR):

-

~1740 cm⁻¹ (strong, sharp): C=O stretch of the ester carbonyl.

-

~1715 cm⁻¹ (strong, sharp): C=O stretch of the ketone carbonyls (likely overlapping).

-

~1180 cm⁻¹ (strong): C-O stretch of the ester.

Mass Spectrometry (EI):

-

M⁺ at m/z = 186: Molecular ion peak.

-

Key Fragments: Expect losses corresponding to the functional groups, such as m/z 143 ([M-OEt]⁺), m/z 144 ([M-C₂H₅OH]⁺), and a prominent base peak at m/z 43 ([CH₃CO]⁺).

Section 2: Synthesis and Purification Protocol

The most reliable and scalable synthesis of Ethyl 2-acetyl-4-oxopentanoate is achieved via a base-catalyzed Michael addition. This conjugate addition reaction provides an elegant method for forming the C2-C3 bond of the target molecule.

Causality of Method Selection: The Michael addition is chosen because it specifically facilitates the formation of a carbon-carbon bond at the β-position of an α,β-unsaturated carbonyl compound. Ethyl acetoacetate provides a soft, resonance-stabilized enolate nucleophile, which preferentially attacks the conjugated system of methyl vinyl ketone over direct attack at the carbonyl carbon. A catalytic amount of a non-nucleophilic base is sufficient to generate the enolate without promoting competing side reactions like Claisen condensation.

Step-by-Step Synthesis Protocol

This protocol is designed to be self-validating, with clear checkpoints for monitoring and characterization.

-

Reaction Setup:

-

To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add 50 mL of anhydrous ethanol.

-

Carefully add sodium metal (0.23 g, 10 mmol) in small pieces to the ethanol to generate a fresh solution of sodium ethoxide. Allow the sodium to react completely.

-

Cool the resulting solution to 0 °C in an ice bath.

-

-

Enolate Formation:

-

Add ethyl acetoacetate (13.0 g, 100 mmol) dropwise to the stirred sodium ethoxide solution over 15 minutes.

-

Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the enolate.

-

-

Michael Addition:

-

Add methyl vinyl ketone (7.7 g, 110 mmol) to the dropping funnel.

-

Add the methyl vinyl ketone dropwise to the reaction mixture at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

-

Reaction Monitoring & Quenching:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the ethyl acetoacetate spot has been consumed.

-

Once complete, cool the reaction mixture back to 0 °C and slowly quench by adding 1M aqueous HCl until the solution is neutral to pH paper.

-

-

Workup and Isolation:

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Add 100 mL of deionized water to the residue and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

The crude oil can be purified by vacuum distillation or by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes.

-

Combine fractions containing the pure product (as determined by TLC) and remove the solvent to yield Ethyl 2-acetyl-4-oxopentanoate as a solid or viscous oil. Confirm identity using the spectroscopic methods outlined in Section 1.

-

Section 3: Chemical Reactivity & Application in Heterocyclic Synthesis

The true value of Ethyl 2-acetyl-4-oxopentanoate lies in its utility as a precursor. The 1,5-dicarbonyl relationship between the C4-ketone and the ester carbonyl makes it an ideal substrate for cyclocondensation reactions to form six-membered heterocyclic rings, such as pyrimidines.

Application: Synthesis of Dihydropyrimidines via the Biginelli Reaction

The Biginelli reaction is a robust, multi-component reaction that condenses a β-dicarbonyl compound, an aldehyde, and urea (or thiourea) to form dihydropyrimidinones (DHPMs).[6] DHPMs are a privileged scaffold in medicinal chemistry, appearing in numerous drugs.

Causality of the Reaction: The reaction proceeds under acidic catalysis. The aldehyde first condenses with urea to form an acyliminium ion intermediate. The enol form of Ethyl 2-acetyl-4-oxopentanoate then acts as a nucleophile, attacking the iminium ion. Subsequent intramolecular cyclization via attack of the remaining urea nitrogen onto a carbonyl group, followed by dehydration, yields the final heterocyclic product.[7][8] The dicarbonyl spacing in the starting material is critical for the efficient formation of the stable six-membered ring.

Step-by-Step Protocol for DHPM Synthesis

-

Reaction Setup:

-

In a 100 mL round-bottom flask, combine Ethyl 2-acetyl-4-oxopentanoate (1.86 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.72 g, 12 mmol).

-

Add 20 mL of ethanol, followed by 3-4 drops of concentrated hydrochloric acid as a catalyst.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

-

Maintain reflux for 4-6 hours. The product often begins to precipitate from the reaction mixture as a solid.

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials.

-

Dry the product in a vacuum oven to yield the pure dihydropyrimidinone derivative. No further purification is typically necessary.

-

Characterize the product by NMR, IR, and MS to confirm its structure.

-

Section 4: Relevance in Drug Discovery and Development

The utility of Ethyl 2-acetyl-4-oxopentanoate extends beyond a synthetic curiosity into direct relevance for pharmaceutical research.

Lead Compound for Neuropathic Pain: Pharmacokinetic studies have identified this compound as a promising lead for treating neuropathic pain.[1] Its activity is attributed to binding at the α2δ subunit of voltage-gated calcium channels, a well-validated target for analgesics like gabapentin and pregabalin.[1] The ability to readily modify this scaffold through its multiple reactive handles allows for the generation of analog libraries to optimize potency, selectivity, and drug metabolism/pharmacokinetic (DMPK) properties.

Gateway to Privileged Scaffolds: As demonstrated with the Biginelli reaction, this diketo ester is a key starting material for synthesizing pyrimidine-based structures. The pyrimidine ring is a cornerstone of medicinal chemistry, found in a vast array of approved drugs, including antivirals (e.g., Zidovudine), anticancer agents (e.g., Imatinib, which contains a pyrimidine core), and antibiotics.[9] Access to novel, substituted pyrimidines is a constant goal in drug discovery, and this reagent provides a direct and efficient entry point.

Section 5: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

GHS Hazard Summary

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | Warning | |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. |

Data sourced from ECHEMI Safety Data Sheet.

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood, especially when transferring the solid or working with solutions, to avoid inhalation of dust or vapors.

-

Dispensing: As a solid, avoid generating dust. Use appropriate spatulas for transfer.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated area away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2-acetyl-4-oxopentanoate is more than a simple chemical intermediate; it is an enabling tool for chemical innovation. Its well-defined reactivity, centered on its diketo-ester framework, provides chemists with a reliable and versatile platform for synthesizing complex molecules. From its direct potential as a lead compound in pain research to its role as a gateway to the medicinally vital pyrimidine scaffold, this compound holds significant promise. The robust protocols for its synthesis and subsequent transformation provided herein are designed to empower researchers to harness its full potential in their drug discovery and development endeavors.

References

-

Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Biginelli Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Canadian Science Publishing. (1969). Quantitative aspects of base-catalyzed Michael addition: Mechanistic study of structural and medium effects on rate. Canadian Journal of Chemistry. Retrieved from [Link]

-

Journal of Internal Medicine & Pharmacology. (n.d.). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Retrieved from [Link]

Sources

- 1. Ethyl 2-acetyl-4-oxopentanoate | 41892-81-3 | RBA89281 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. Ethyl 2-acetyl-4-oxopentanoate 41892-81-3 [sigmaaldrich.com]

- 4. ethyl 2-acetyl-4-oxopentanoate 90% | CAS: 41892-81-3 | AChemBlock [achemblock.com]

- 5. 41892-81-3 Cas No. | Ethyl 2-acetyl-4-oxopentanoate | Apollo [store.apolloscientific.co.uk]

- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 7. Biginelli Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. sennosbiotech.com [sennosbiotech.com]

Introduction: A Versatile Building Block in Heterocyclic Chemistry

An In-depth Technical Guide to the Synthesis and Application of 3-(Ethoxycarbonyl)hexane-2,5-dione

3-(Ethoxycarbonyl)hexane-2,5-dione is a multifunctional organic compound of significant interest to researchers in synthetic and medicinal chemistry. Structurally, it is a γ-dicarbonyl compound, specifically a substituted hexane-2,5-dione, which is a well-established precursor for various heterocyclic systems.[1][2] The presence of an ethoxycarbonyl group at the C-3 position introduces a β-keto ester functionality, rendering the molecule a versatile intermediate for a wide array of chemical transformations.

The primary value of 3-(Ethoxycarbonyl)hexane-2,5-dione lies in its role as a precursor to highly substituted pyrroles via the Paal-Knorr synthesis.[3][4] Pyrrole frameworks are core components of numerous natural products and pharmaceutically active compounds.[3] The ability to synthesize these heterocycles from a readily accessible dione allows for the systematic exploration of chemical space in drug discovery and materials science. This guide provides a detailed examination of the most direct and efficient synthesis of 3-(Ethoxycarbonyl)hexane-2,5-dione, grounded in the principles of the acetoacetic ester synthesis, and explores its subsequent application in the Paal-Knorr pyrrole condensation.

Part 1: Core Synthesis via Acetoacetic Ester Alkylation

The most logical and field-proven approach to constructing 3-(Ethoxycarbonyl)hexane-2,5-dione is through the alkylation of ethyl acetoacetate. The acetoacetic ester synthesis is a cornerstone of C-C bond formation in organic chemistry, leveraging the enhanced acidity of the α-carbon situated between two carbonyl groups.[5][6]

Causality and Mechanistic Rationale

The strategy hinges on the deprotonation of ethyl acetoacetate to form a resonance-stabilized enolate, which then acts as a nucleophile. The choice of base is critical; sodium ethoxide (NaOEt) in ethanol is the conventional and optimal choice. Using an alkoxide that matches the ester portion (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction that could complicate the product mixture.[6] The pKa of the α-proton in ethyl acetoacetate is approximately 11, making it readily removable by ethoxide (the pKa of ethanol is ~16), driving the equilibrium towards the formation of the enolate.[7]

This enolate then undergoes a nucleophilic substitution (SN2) reaction with a suitable three-carbon electrophile. Chloroacetone (or bromoacetone) is the ideal reagent, as it provides the necessary CH₂C(=O)CH₃ fragment to complete the hexane-2,5-dione backbone.

The complete reaction mechanism is a two-step process:

-

Enolate Formation: The ethoxide base abstracts the acidic α-proton from ethyl acetoacetate.

-

Nucleophilic Attack: The resulting enolate attacks the electrophilic carbon of chloroacetone, displacing the chloride ion to form the C-C bond and yield the final product.

Caption: Mechanism of 3-(Ethoxycarbonyl)hexane-2,5-dione Synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. All reagents should be anhydrous where specified.

Materials and Equipment:

-

Round-bottom flask (500 mL) with a reflux condenser and magnetic stirrer

-

Dropping funnel

-

Heating mantle

-

Ethyl acetoacetate

-

Absolute ethanol

-

Sodium metal

-

Chloroacetone

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 150 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add 32.5 g (0.25 mol) of ethyl acetoacetate dropwise via a dropping funnel over 30 minutes with continuous stirring.

-

Alkylation: To the resulting enolate solution, add 24.4 g (0.26 mol, 1.05 eq) of chloroacetone dropwise over 1 hour. An exothermic reaction will occur, and sodium chloride will precipitate. After the addition is complete, gently reflux the mixture for 2-3 hours to ensure the reaction goes to completion.

-

Workup and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of cold water. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers and wash with brine (1 x 100 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product is a yellowish oil. Purify by vacuum distillation to obtain 3-(Ethoxycarbonyl)hexane-2,5-dione as a colorless to pale yellow liquid.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |

| Sodium | 23.00 | 5.75 | 0.25 | 1.0 |

| Ethyl Acetoacetate | 130.14 | 32.5 | 0.25 | 1.0 |

| Chloroacetone | 92.52 | 24.4 | 0.26 | 1.05 |

| Absolute Ethanol | 46.07 | ~120 | - | Solvent |

Expected Yield: 70-80% Boiling Point: ~115-120 °C at 10 mmHg

Part 2: Synthetic Utility in Paal-Knorr Pyrrole Synthesis

The true utility of 3-(Ethoxycarbonyl)hexane-2,5-dione is realized in its conversion to polysubstituted pyrroles. The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a pyrrole.[8][9] This reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration.[9][10]

Mechanism and Application

When 3-(Ethoxycarbonyl)hexane-2,5-dione is reacted with a primary amine (R-NH₂), the amine attacks the two carbonyl groups sequentially. The intermediate undergoes cyclization and loses two molecules of water to form the aromatic pyrrole ring.[8] The presence of the ethoxycarbonyl group on the dione starting material is carried through the reaction, yielding a pyrrole with ester functionality, which is a valuable handle for further synthetic modifications.

Caption: Workflow for Pyrrole Synthesis via Paal-Knorr Reaction.

Illustrative Experimental Protocol: Synthesis of a Substituted Pyrrole

Materials and Equipment:

-

3-(Ethoxycarbonyl)hexane-2,5-dione (synthesized in Part 1)

-

Aniline

-

Glacial acetic acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 9.3 g (0.05 mol) of 3-(Ethoxycarbonyl)hexane-2,5-dione and 4.7 g (0.05 mol) of aniline in 30 mL of glacial acetic acid.

-

Reaction: Heat the mixture to reflux with stirring for 2 hours. Monitor the reaction progress by TLC.

-

Workup: After cooling, pour the reaction mixture into 150 mL of ice-water. A solid precipitate should form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure pyrrole product, ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate.

Conclusion

The synthesis of 3-(Ethoxycarbonyl)hexane-2,5-dione is most effectively achieved through a classic acetoacetic ester alkylation, a robust and high-yielding method.[11] This guide provides a detailed, mechanistically-grounded protocol for its preparation and purification. The true value of this dione is its function as a powerful intermediate, particularly for the construction of complex pyrrole systems via the Paal-Knorr condensation.[4] The protocols and principles outlined herein offer researchers a reliable foundation for accessing this versatile building block and its valuable heterocyclic derivatives.

References

-

ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

-

Organic Reactions. Japp-Klingemann Reaction. Available from: [Link]

-

Wikipedia. Japp–Klingemann reaction. Available from: [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link]

-

Wikipedia. Knorr pyrrole synthesis. Available from: [Link]

-

Wikipedia. Acetoacetic ester synthesis. Available from: [Link]

-

Cambridge University Press. Knorr Pyrrole Synthesis. Available from: [Link]

-

SynArchive. Japp-Klingemann Reaction. Available from: [Link]

-

chemeurope.com. Japp-Klingemann reaction. Available from: [Link]

-

Organic Chemistry Portal. Acetoacetic-Ester Synthesis. Available from: [Link]

-

University of Illinois Springfield. The Acetoacetic Ester Synthesis. Available from: [Link]

-

Pearson. Show how an acetoacetic ester synthesis might be used to form a δ.... Available from: [Link]

-

Chemistry Steps. Acetoacetic Ester Synthesis. Available from: [Link]

-

Wikipedia. Hexane-2,5-dione. Available from: [Link]

-

Grokipedia. Hexane-2,5-dione. Available from: [Link]

-

Chemistry Stack Exchange. Product of the reaction between hexane‐2,5‐dione and ammonium carbonate. Available from: [Link]

-

PubChem. 3-Hexene-2,5-dione. Available from: [Link]

-

Reddit. Synthesis of 2,5-hexanedione from ethene. Available from: [Link]

-

Quora. How is hexane metabolized into hexane-2,5-dione?. Available from: [Link]

-

Quora. What is the mechanism of the reaction of hexane-2,5-dione with NaOI to form succinic acid?. Available from: [Link]

-

MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available from: [Link]

-

chemeurope.com. Hexane-2,5-dione. Available from: [Link]

-

PrepChem.com. Preparation of 2,5-hexanedione. Available from: [Link]

-

Plant-Associated Volatile Organic Compound (VOC) Database (PVD). hexane-2,5-dione. Available from: [Link]

-

National Institutes of Health. One-Pot Conversion of Cellulose into 2,5-Hexanedione in H2O-Tetrahydrofuran Co-Solvents. Available from: [Link]

-

PubChem. 2,5-Hexanedione. Available from: [Link]

Sources

- 1. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. One-Pot Conversion of Cellulose into 2,5-Hexanedione in H2O-Tetrahydrofuran Co-Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. columbia.edu [columbia.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 11. Acetoacetic-Ester Synthesis [organic-chemistry.org]

Physical and chemical properties of Ethyl 2-ethanoyl-4-oxopentanoate

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-ethanoyl-4-oxopentanoate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-ethanoyl-4-oxopentanoate (CAS No: 41892-81-3), a β,δ-diketo ester, is a molecule of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, characterized by the presence of both ester and dual ketone functionalities, imparts a unique reactivity profile that makes it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, supported by an in-depth analysis of its reactivity, synthesis, and analytical characterization. The content herein is intended to equip researchers with the fundamental knowledge required to effectively utilize this compound in their scientific endeavors.

Molecular Identity and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 41892-81-3 | [1][2] |

| Molecular Formula | C₉H₁₄O₄ | [1][2] |

| Molecular Weight | 186.21 g/mol | [1][2] |

| Physical Form | Solid | |

| Boiling Point | 288.2 °C at 760 mmHg | [3] |

| Density | 1.062 g/cm³ | [4] |

| Flash Point | 124.4 °C | [4] |

| InChI Key | WANUOLLLVOSMFL-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)C(CC(=O)C)C(=O)C | [3] |

Molecular Structure:

Caption: 2D structure of Ethyl 2-ethanoyl-4-oxopentanoate.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of Ethyl 2-ethanoyl-4-oxopentanoate is predominantly dictated by the interplay of its three carbonyl groups. As a β-dicarbonyl compound (specifically, a β-keto ester), it exhibits characteristic reactivity centered around the acidity of the α-hydrogen and the electrophilicity of the carbonyl carbons.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, Ethyl 2-ethanoyl-4-oxopentanoate exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, often making it a significant component of the equilibrium mixture.[5][6] The position of this equilibrium is influenced by factors such as the solvent.[7]

Caption: Keto-enol tautomerism in a β-dicarbonyl system.

Acidity and Enolate Formation

The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly more acidic than typical α-protons of monofunctional ketones or esters. This is due to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized over two oxygen atoms and one carbon atom. This enhanced acidity allows for deprotonation with relatively mild bases, such as alkoxides, to form a stable enolate.[8]

Alkylation Reactions

The enolate of Ethyl 2-ethanoyl-4-oxopentanoate is a potent nucleophile and can readily participate in Sₙ2 reactions with alkyl halides. This allows for the introduction of alkyl substituents at the α-position, providing a pathway to more complex molecular structures.[8][9]

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the ester functionality of Ethyl 2-ethanoyl-4-oxopentanoate can be hydrolyzed to a carboxylic acid, forming the corresponding β-keto acid.[9] Upon heating, β-keto acids readily undergo decarboxylation (loss of CO₂) to yield a ketone.[10][11][12] This reaction sequence is a classical method for the synthesis of ketones.

Caption: Reaction pathway of hydrolysis and decarboxylation.

Synthesis of Ethyl 2-ethanoyl-4-oxopentanoate

Representative Synthesis Protocol: Crossed Claisen Condensation

Disclaimer: This is a representative protocol and may require optimization for the specific synthesis of Ethyl 2-ethanoyl-4-oxopentanoate.

Materials:

-

Ethyl acetoacetate

-

Acetyl chloride or acetic anhydride

-

Strong, non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether)

-

Apparatus for reactions under inert atmosphere

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous solvent.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add the strong base to the solvent with stirring.

-

Add a solution of ethyl acetoacetate in the anhydrous solvent dropwise to the base suspension.

-

Allow the mixture to stir at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add a solution of the acetylating agent in the anhydrous solvent dropwise to the enolate solution.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation under reduced pressure.

Caption: General workflow for the synthesis of a β-keto ester via Claisen condensation.

Analytical Methods

The characterization and purity assessment of Ethyl 2-ethanoyl-4-oxopentanoate can be achieved using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group, the acetyl methyl protons, and the methylene and methine protons of the pentanoate backbone. The presence of the enol tautomer would give rise to a distinct set of signals, including a characteristic enolic proton resonance.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functionalities. The presence of the enol form would also be indicated by a broad O-H stretching band and a C=C stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Note: Specific, experimentally obtained spectroscopic data for Ethyl 2-ethanoyl-4-oxopentanoate were not found in the cited literature. The above descriptions are based on the expected spectral features for a compound of this structure.

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like β-keto esters.[18][19][20] It can be used to assess the purity of the synthesized product and to identify any byproducts. It is important to note that transesterification can sometimes occur in the GC inlet or on the column, which should be considered when interpreting the results.[21]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for the analysis of dicarbonyl compounds.[22][23][24][25][26] Reversed-phase HPLC with UV detection is a common approach. Derivatization may be employed to enhance detection sensitivity and selectivity.

Representative HPLC Protocol

Disclaimer: This is a generalized protocol for the analysis of dicarbonyl compounds and would require optimization for Ethyl 2-ethanoyl-4-oxopentanoate.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase:

-

A gradient of water (A) and acetonitrile (B), both containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid).

Procedure:

-

Prepare a standard solution of the analyte in a suitable solvent (e.g., acetonitrile).

-

Set the UV detector to a wavelength where the compound exhibits maximum absorbance (this would need to be determined experimentally).

-

Inject the sample onto the column and run the gradient elution program.

-

Identify the peak corresponding to Ethyl 2-ethanoyl-4-oxopentanoate by comparing its retention time to that of the standard.

-

Quantify the compound by integrating the peak area and comparing it to a calibration curve.

Safety and Handling

Ethyl 2-ethanoyl-4-oxopentanoate is classified as an irritant.

-

Hazard Statements: H319: Causes serious eye irritation.

-

Precautionary Statements: P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified under storage class 11 for combustible solids.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

References

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

-

Dwyer, T. J., & Fillo, J. D. (2014). Assaying α-Dicarbonyl Compounds in Wine: A Complementary GC–MS, HPLC, and Visible Spectrophotometric Analysis. Journal of Chemical Education, 91(10), 1713–1717. [Link]

-

Vedantu. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE. [Link]

-

Pearson. Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. [Link]

-

International Organisation of Vine and Wine. (2010). Determination of a-dicarbonyl compounds of wine by HPLC after derivatization (Type-IV). OIV-MA-AS315-20. [Link]

-

Nawar, W. W. (1981). GC/MS analysis of some long chain esters, ketones and propanediol diesters. Journal of the American Oil Chemists' Society, 58(2), 274-277. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

-

Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. In Chemistry LibreTexts. [Link]

-

AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

Allen, G., & Dwek, R. A. (1966). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 44(22), 2625-2631. [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

Fiveable. 3.5 Claisen condensation - Organic Chemistry II. [Link]

-

Chemistry Steps. Decarboxylation. [Link]

-

ResearchGate. (n.d.). High-performance liquid chromatogram of the derived: (A) α-dicarbonyl... [Link]

-

ResearchGate. (n.d.). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. [Link]

-

Agilent Technologies. (2008). Rapid Separation and Identification of Carbonyl Compounds by HPLC Application. [Link]

-

JoVE. (2025). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

-

Chemistry LibreTexts. (2023). 3.6: Keto-Enol Tautomerism. [Link]

-

Organic Syntheses. (2009). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses, 86, 325. [Link]

-

Chemspace. Ethyl 2-acetyl-4-oxopentanoate. [Link]

-

Zhang, Y., et al. (2013). Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. Journal of Zhejiang University. Science. B, 14(5), 373–381. [Link]

-

ResearchGate. (n.d.). GC/MS chromatogram of keto acid methyl ester standard (A) and the... [Link]

-

Angene. ETHYL 2-ACETYL-4-OXOPENTANOATE. [Link]

-

CP Lab Safety. Ethyl 2-acetyl-4-oxopentanoate, 95% Purity, C9H14O4, 500 mg. [Link]

-

ResearchGate. (n.d.). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. [Link]

-

Yamamoto, S., et al. (2014). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 5, 1031-1038. [Link]

-

HENAN NEW BLUE CHEMICAL CO.,LTD. 41892-81-3 ethyl 2-acetyl-4-oxopentanoate. [Link]

-

Li, Y., et al. (2018). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 14, 2768–2775. [Link]

-

ChemSynthesis. ethyl 2-formyl-4-oxopentanoate. [Link]

-

NIST. (n.d.). Pentanoic acid, 4-oxo-, ethyl ester. In NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Pentanoic acid, 4-oxo-, ethyl ester. In NIST Chemistry WebBook. [Link]

-

PubChem. Ethyl 3-acetyl-4-oxopentanoate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. ETHYL 2-ACETYL-4-OXOPENTANOATE CAS#: 41892-81-3 [m.chemicalbook.com]

- 3. Ethyl 2-acetyl-4-oxopentanoate | 41892-81-3 | RBA89281 [biosynth.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]

- 6. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 9. aklectures.com [aklectures.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 13. Claisen Condensation [organic-chemistry.org]

- 14. fiveable.me [fiveable.me]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. GC/MS analysis of some long chain esters, ketones and propanediol diesters | Semantic Scholar [semanticscholar.org]

- 19. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. oiv.int [oiv.int]

- 24. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 25. researchgate.net [researchgate.net]

- 26. youngin.com [youngin.com]

Prepared for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Ethyl 2-acetyl-4-oxopentanoate

This guide provides a comprehensive technical overview of Ethyl 2-acetyl-4-oxopentanoate, a functionalized pentanoic acid derivative with significant potential in medicinal chemistry and drug development. We will delve into its core physicochemical properties, molecular structure, and its emerging role as a scaffold for therapeutic agents. Furthermore, a representative synthesis workflow is detailed, providing field-proven insights into the practical considerations for its preparation and purification.

Core Compound Identification and Properties

Ethyl 2-acetyl-4-oxopentanoate is a dicarbonyl compound featuring both ester and ketone functional groups. This structural arrangement makes it a versatile intermediate for further chemical modifications. Its identity and fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O₄ | [1][2][3] |

| Molecular Weight | 186.21 g/mol | [1][2][3] |

| IUPAC Name | ethyl 2-acetyl-4-oxopentanoate | [4] |

| CAS Number | 41892-81-3 | [1][2][3] |

| Canonical SMILES | CCOC(=O)C(CC(=O)C)C(=O)C | [5] |

| InChI Key | WANUOLLLVOSMFL-UHFFFAOYSA-N | [5] |

| Physical Form | Solid | |

| Boiling Point | 126-128 °C (at 14 Torr) | [3] |

Molecular Structure and Functional Groups

The structure of Ethyl 2-acetyl-4-oxopentanoate is characterized by a five-carbon pentanoate backbone, substituted with two acetyl groups and an ethyl ester. The presence of multiple carbonyl groups provides several sites for chemical reaction, making it a valuable building block in organic synthesis.

Caption: Generalized workflow for the synthesis of a β-dicarbonyl compound.

Detailed Experimental Protocol (Representative)

This protocol describes a plausible method for synthesizing Ethyl 2-acetyl-4-oxopentanoate, grounded in standard organic chemistry techniques for ester and ketone synthesis. [6][7][8] Materials:

-

Ethyl acetoacetate

-

Acetyl chloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure:

-

Reaction Setup: A three-neck round-bottom flask is flame-dried under an inert atmosphere (Argon or Nitrogen) and fitted with a dropping funnel, a thermometer, and a magnetic stirrer.

-

Causality: An inert atmosphere and anhydrous conditions are critical because the sodium hydride reagent and the intermediate enolate are highly reactive towards water and oxygen. [6]2. Enolate Formation: Anhydrous solvent (e.g., THF) is added to the flask, followed by the cautious, portion-wise addition of sodium hydride. The resulting suspension is cooled to 0 °C in an ice bath. Ethyl acetoacetate is then added dropwise via the dropping funnel. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the sodium enolate.

-

Causality: Sodium hydride is a strong, non-nucleophilic base, ideal for quantitatively deprotonating the acidic α-carbon of ethyl acetoacetate to form the nucleophilic enolate. Cooling prevents side reactions.

-

-

Acylation: Acetyl chloride, dissolved in the anhydrous solvent, is added dropwise to the enolate suspension at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Causality: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of acetyl chloride in a classic C-acylation reaction, forming the new carbon-carbon bond and the target dicarbonyl structure.

-

-

Aqueous Work-up: The reaction is carefully quenched by slowly adding it to an ice-cold 1M HCl solution to neutralize the excess base and protonate any remaining enolate.

-

Causality: An acidic quench ensures that the final product is in its neutral keto form and helps to dissolve inorganic salts. The procedure must be done slowly and with cooling due to the exothermic nature of the neutralization.

-

-

Extraction and Washing: The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution (to remove residual acid), water, and finally brine (to aid in drying).

-

Causality: Extraction isolates the organic product from the aqueous phase. The washing steps are crucial for removing impurities: bicarbonate neutralizes acid, and brine reduces the solubility of organic material in the aqueous phase, improving separation.

-

-

Drying and Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is purified by flash column chromatography on silica gel. [6] * Causality: Drying removes trace water, which can interfere with characterization. Chromatography separates the target compound from unreacted starting materials and byproducts based on polarity, yielding the pure Ethyl 2-acetyl-4-oxopentanoate.

References

-

P&S Chemicals. (n.d.). Product information, Ethyl 2-acetyl-4-oxopentanoate. Retrieved from [Link]

-

Chemspace. (n.d.). Ethyl 2-acetyl-4-oxopentanoate - C9H14O4. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-acetyl-4-oxopentanoate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-4-oxopentanoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl levulinate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pentanoic acid, 4-oxo-, ethyl ester (CAS 539-88-8). Retrieved from [Link]

-

Dana Bioscience. (n.d.). Ethyl 2-acetyl-3-methyl-4-oxopentanoate 100mg. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

- Google Patents. (2010). CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate.

Sources

- 1. Ethyl 2-acetyl-4-oxopentanoate | 41892-81-3 | RBA89281 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. ETHYL 2-ACETYL-4-OXOPENTANOATE CAS#: 41892-81-3 [m.chemicalbook.com]

- 4. ethyl 2-acetyl-4-oxopentanoate 90% | CAS: 41892-81-3 | AChemBlock [achemblock.com]

- 5. Ethyl 2-acetyl-4-oxopentanoate - C9H14O4 | CSCS00000041633 [chem-space.com]

- 6. ethyl 4-methyl-2-oxovalerate synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents [patents.google.com]

An In-Depth Guide to the 1H NMR Spectrum Analysis of Ethyl 2-acetyl-4-oxopentanoate

Abstract

Ethyl 2-acetyl-4-oxopentanoate is a complex tri-carbonyl compound whose structural elucidation presents a compelling case study in modern spectroscopic analysis. Its proclivity for keto-enol tautomerism, a phenomenon central to its reactivity and stability, results in a dynamic equilibrium that is vividly captured by Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this molecule, offering researchers, scientists, and drug development professionals a detailed framework for interpreting the spectral data. We will deconstruct the spectra of both the keto and enol tautomers, explain the principles governing their equilibrium, and provide robust experimental protocols for acquiring high-fidelity data.

Introduction: The Structural Complexity of Ethyl 2-acetyl-4-oxopentanoate

Ethyl 2-acetyl-4-oxopentanoate possesses a unique structure containing an ester and two ketone functionalities. The proton on the second carbon (C2), positioned between the ester carbonyl and an acetyl carbonyl, is particularly acidic. This structural feature facilitates a dynamic equilibrium between the keto form and a more stable, conjugated enol form.[1] ¹H NMR spectroscopy is an exceptionally powerful, non-destructive technique for investigating this equilibrium, as the rate of interconversion between tautomers is slow on the NMR timescale, allowing for the simultaneous observation and quantification of both species in solution.[2][3]

The Dominant Keto Tautomer

In its keto form, the molecule presents a distinct set of proton environments. Understanding these is the first step in a complete spectral analysis.

Figure 1: Structure of Ethyl 2-acetyl-4-oxopentanoate (Keto Form) with proton labels.

The ¹H NMR spectrum of the keto form is predicted to show six distinct signals, detailed in Table 1. The causality for these assignments is rooted in fundamental principles of chemical environment and spin-spin coupling.[4][5]

-

Ethyl Group (a, b): The ethoxy protons present a classic ethyl pattern: a quartet for the methylene protons (b ) coupled to the three methyl protons (a ), and a triplet for the methyl protons (a ) coupled to the two methylene protons (b ). The methylene group's proximity to the electron-withdrawing ester oxygen shifts it significantly downfield.

-

Acetyl Protons (c, f): The two acetyl methyl groups are in different chemical environments. The terminal acetyl methyl protons (f ) at C5 are adjacent to a simple ketone and appear as a singlet around 2.1-2.2 ppm. The acetyl methyl protons (c ) at C2 are adjacent to a carbon that is also bonded to the ester carbonyl, resulting in a slightly different electronic environment and a distinct singlet.

-

Aliphatic Chain Protons (d, e): The methine proton (d ) at C2 is positioned between two electron-withdrawing carbonyl groups, causing a substantial downfield shift. It is coupled to the two methylene protons at C3, resulting in a triplet. Conversely, the methylene protons (e ) at C3 are coupled to the single methine proton at C2, appearing as a doublet.

Table 1: Predicted ¹H NMR Spectral Data for the Keto Tautomer

| Label | Proton Type | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|---|---|

| a | Ethyl CH₃ | 3H | ~1.25 | Triplet (t) | ~7.1 Hz |

| b | Ethyl O-CH₂ | 2H | ~4.18 | Quartet (q) | ~7.1 Hz |

| c | Acetyl CH₃ (at C2) | 3H | ~2.28 | Singlet (s) | - |

| d | Methine CH (at C2) | 1H | ~3.80 | Triplet (t) | ~7.0 Hz |

| e | Methylene CH₂ (at C3) | 2H | ~3.00 | Doublet (d) | ~7.0 Hz |

| f | Acetyl CH₃ (at C4) | 3H | ~2.18 | Singlet (s) | - |

The Enol Tautomer and the Equilibrium

The acidity of the C2 proton drives the tautomerization process. The equilibrium strongly favors the enol form where a six-membered ring is formed via an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl oxygen. This configuration is stabilized by resonance through the conjugated π-system.[1][2]

Figure 2: Keto-Enol Tautomerism in Ethyl 2-acetyl-4-oxopentanoate.

The formation of the enol tautomer dramatically alters the ¹H NMR spectrum:

-

Disappearance of Methine Signal: The methine proton (d ) at C2 is absent in the enol form.

-

Appearance of Enolic Hydroxyl: A new, very deshielded signal (d' ) appears far downfield (typically 12-16 ppm). This large chemical shift is characteristic of a proton involved in strong intramolecular hydrogen bonding.[2]

-

Shift of Acetyl Methyl: The acetyl methyl group (c ) is now attached to a C=C double bond, becoming an "enolic methyl" (c' ). This changes its electronic environment, typically causing an upfield shift to around 1.9-2.0 ppm.

-

Change in Methylene Signal: The methylene protons (e ) are now adjacent to a sp²-hybridized carbon. The coupling to the C2 proton is lost, and this signal (e' ) typically collapses into a singlet.

Table 2: Predicted ¹H NMR Spectral Data for the Enol Tautomer

| Label | Proton Type | Integration | Predicted δ (ppm) | Multiplicity |

|---|---|---|---|---|

| a' | Ethyl CH₃ | 3H | ~1.25 | Triplet (t) |

| b' | Ethyl O-CH₂ | 2H | ~4.18 | Quartet (q) |

| c' | Enol CH₃ | 3H | ~1.95 | Singlet (s) |

| d' | Enol OH | 1H | ~12-14 | Singlet (s, broad) |

| e' | Methylene CH₂ | 2H | ~3.10 | Singlet (s) |

| f' | Acetyl CH₃ (at C4) | 3H | ~2.18 | Singlet (s) |

Quantitative Analysis of Tautomeric Composition

The power of ¹H NMR lies in its quantitative nature. The ratio of the keto to enol tautomers can be precisely determined by comparing the integrated areas of signals unique to each form.[6]

Methodology:

-

Identify Unique Signals: Choose well-resolved signals that appear in only one tautomer. The most reliable signals are:

-

Keto Form: The methine proton (d ) at ~3.80 ppm (Integral = 1H).

-

Enol Form: The enolic hydroxyl proton (d' ) at ~12-14 ppm (Integral = 1H).

-

-

Integrate: Carefully integrate the area under these two peaks.

-

Calculate Percentage:

-

Let I_keto be the integral of the keto methine peak.

-

Let I_enol be the integral of the enol hydroxyl peak.

-

% Enol = [I_enol / (I_enol + I_keto)] * 100

-

% Keto = [I_keto / (I_enol + I_keto)] * 100

-

The equilibrium is sensitive to solvent polarity; non-polar solvents tend to stabilize the intramolecularly hydrogen-bonded enol form, while polar, protic solvents can disrupt this hydrogen bond and may favor the more polar keto form.[3][7]

Experimental Methodology

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and appropriate instrument parameterization.

Protocol for NMR Sample Preparation

This protocol ensures a clean, homogeneous sample, which is critical for high-resolution NMR.[8][9]

-

Weighing: Accurately weigh 10-20 mg of Ethyl 2-acetyl-4-oxopentanoate into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice as it is a relatively non-polar solvent that will likely favor a significant population of the enol form. The solvent should contain an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[10]

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution. Draw the solution into a Pasteur pipette plugged with a small amount of Kimwipe or cotton wool and carefully dispense the filtrate into a clean, dry 5 mm NMR tube.[9][10]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Data Acquisition and Processing Workflow

The following workflow outlines the key steps from data acquisition to final analysis.

Figure 3: Standard workflow for ¹H NMR analysis of Ethyl 2-acetyl-4-oxopentanoate.

Conclusion

The ¹H NMR spectrum of Ethyl 2-acetyl-4-oxopentanoate offers a rich narrative of molecular structure and dynamics. A successful analysis hinges on recognizing the simultaneous presence of keto and enol tautomers. By systematically assigning the signals for each species based on established principles of chemical shift and spin-spin coupling, and by leveraging the quantitative power of signal integration, researchers can gain a deep and accurate understanding of this complex molecule. The methodologies and interpretations presented in this guide provide a robust foundation for the characterization of this and other β-dicarbonyl systems, which are prevalent in synthetic chemistry and drug development.

References

-

Biological Magnetic Resonance Data Bank. (n.d.). Ethyl Acetoacetate (C6H10O3) - bmse000944. BMRB. Retrieved from [Link]

-

LECTURE 13. (2020, December 17). 1H NMR Spectrum | Acetaldehyde (CH3CHO)| Ethyl Acetoacetate. YouTube. Retrieved from [Link]

-

Chegg.com. (2024, April 30). Solved ii. The ?1H ?NMR of the distilled ethyl acetoacetate. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

University of Cambridge. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. Retrieved from [Link]

-

EPFL. (n.d.). NMR sample preparation. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

-

Drexler, E. J., & Field, K. W. (n.d.). An NMR Study of Keto-Enol Tautomerism in ,8-Dicarbonyl Compounds. Journal of Chemical Education. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Physics Forums. (2004, November 11). How can H-NMR graph peaks be used to determine enol-keto ratio?. Retrieved from [Link]

-

ResearchGate. (2014, October). Fig. 1. Keto-enol tautomerism and the formation of chelate. Retrieved from [Link]

-

Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). The four facets of 1H NMR spectroscopy. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Retrieved from [Link]

-

Brown, W. P. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. physicsforums.com [physicsforums.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. ocw.mit.edu [ocw.mit.edu]

Mass Spectrometric Analysis of Ethyl 2-acetyl-4-oxopentanoate

An In-depth Technical Guide:

Introduction

Ethyl 2-acetyl-4-oxopentanoate (CAS: 41892-81-3, Molecular Formula: C₉H₁₄O₄, Molecular Weight: 186.21 g/mol ) is a diketo-ester presenting a unique analytical challenge due to its multiple functional groups.[1][2] As a functionalized molecule, its unambiguous characterization is paramount in fields ranging from synthetic chemistry to drug development, where it may serve as a key intermediate or a lead compound.[1] Mass spectrometry (MS) offers an unparalleled combination of sensitivity and structural detail, making it the definitive technique for the identification and characterization of such molecules.

This guide provides a deep, experience-driven exploration of the mass spectrometric behavior of Ethyl 2-acetyl-4-oxopentanoate. We will move beyond simple spectral interpretation to discuss the causality behind methodological choices, focusing on how to leverage different ionization and analysis techniques to build a self-validating analytical dossier on the molecule.

Section 1: The Strategic Choice of Ionization

The first and most critical decision in the mass spectrometric analysis of any compound is the choice of ionization technique. This choice dictates whether we prioritize the observation of the intact molecule or the generation of structurally informative fragments. For a molecule like Ethyl 2-acetyl-4-oxopentanoate, with moderate volatility and multiple polar carbonyl groups, several techniques are viable, each offering complementary data.

-

Electron Ionization (EI): As the classic, hard ionization technique, EI is indispensable for structural elucidation.[3] By bombarding the gaseous molecule with high-energy electrons (typically 70 eV), we induce extensive and reproducible fragmentation. This creates a characteristic "fingerprint" spectrum that can be searched against libraries (like NIST) and used to piece together the molecular structure. Given its boiling point of approximately 288°C, this analyte is well-suited for Gas Chromatography-Mass Spectrometry (GC-MS) with EI.[1]

-

Chemical Ionization (CI): A soft ionization technique, CI is the logical counterpart to EI for GC-MS analysis. It uses a reagent gas (e.g., methane or isobutane) to produce protonated molecules, primarily [M+H]⁺.[3][4] This method is exceptionally useful for confirming the molecular weight of the analyte with minimal fragmentation, which can sometimes be ambiguous or absent in EI spectra.[3]

-

Electrospray Ionization (ESI): The cornerstone of modern Liquid Chromatography-Mass Spectrometry (LC-MS), ESI is a very soft ionization method ideal for polar molecules.[5] It generates pseudomolecular ions, typically protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ from the mobile phase. Its power lies in its ability to deliver intact ions to the mass analyzer, making it the premier choice for accurate mass measurement and tandem MS (MS/MS) experiments.

The following workflow illustrates the strategic decision-making process for selecting the appropriate ionization source.

Caption: Predicted EI fragmentation pathways for Ethyl 2-acetyl-4-oxopentanoate.

Table 1: Predicted Prominent Ions in the EI Mass Spectrum

| m/z | Proposed Ion Structure | Mechanism |

|---|---|---|

| 186 | [C₉H₁₄O₄]⁺• | Molecular Ion |

| 158 | [C₇H₁₀O₄]⁺• | McLafferty Rearrangement (Loss of C₂H₄) |

| 143 | [C₇H₁₁O₃]⁺ | α-Cleavage (Loss of •COCH₃) |

| 141 | [C₇H₉O₃]⁺ | α-Cleavage (Loss of •OCH₂CH₃) |

| 43 | [CH₃CO]⁺ | α-Cleavage (Acetyl Cation) |

Section 3: High-Confidence Identification via LC-MS/MS

While EI-MS provides a structural fingerprint, soft ionization coupled with tandem mass spectrometry (MS/MS) provides orthogonal, high-confidence data. This is particularly crucial in complex matrices encountered in drug metabolism or environmental analysis.

Using ESI, the primary ion observed in the positive mode would be the protonated molecule, [M+H]⁺, at m/z 187.2 . In the presence of sodium salts in the solvent or glassware, a sodium adduct, [M+Na]⁺, at m/z 209.2 is also highly probable. The high-resolution mass of these ions can be used to confirm the elemental composition.

The true power of this approach is realized through MS/MS. By isolating the [M+H]⁺ precursor ion (m/z 187.2) and subjecting it to collision-induced dissociation (CID), we can generate a product ion spectrum that is specific to the parent molecule. The fragmentation will be different from EI, as it originates from an even-electron species. Common losses would include neutral molecules like water (H₂O), ethanol (C₂H₅OH), and acetic acid (CH₃COOH).

Caption: A typical LC-MS/MS workflow for targeted analysis.

Section 4: Validated Experimental Protocols

The following protocols are provided as robust starting points for the analysis. Instrument parameters should be optimized for specific hardware.

Protocol 1: GC-MS Analysis via Electron Ionization

-

Sample Preparation: Dissolve 1 mg of Ethyl 2-acetyl-4-oxopentanoate in 1 mL of high-purity ethyl acetate.

-

Instrumentation: A standard GC-MS system equipped with an EI source.

-

GC Parameters:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL, split ratio 20:1.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program: Initial temperature 60°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.

-

-

MS Parameters:

-

Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan m/z 40-400.

-

Solvent Delay: 3 minutes.

-

-

Expected Outcome: A sharp chromatographic peak with a mass spectrum exhibiting a base peak at m/z 43 and other key fragments as detailed in Table 1. The molecular ion at m/z 186 may be of low abundance or absent.

Protocol 2: LC-MS/MS Analysis via Electrospray Ionization

-

Sample Preparation: Dissolve 1 mg of the compound in 10 mL of methanol. Further dilute 1:100 in the initial mobile phase.

-

Instrumentation: An LC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.

-

LC Parameters:

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, hold for 1 min. Linear ramp to 95% B over 8 min. Hold at 95% B for 2 min. Return to 10% B and re-equilibrate for 3 min.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS Parameters (Positive ESI Mode):

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Full Scan (MS1): Scan m/z 100-300 to identify [M+H]⁺ and [M+Na]⁺.

-

MS/MS Scan: Isolate precursor ion m/z 187.2. Apply collision energy (e.g., 10-30 eV, requires optimization) and scan for product ions.

-

-

Expected Outcome: A well-defined chromatographic peak. The full scan spectrum will show a strong signal for the protonated molecule at m/z 187.2. The MS/MS spectrum will show characteristic neutral losses, providing high-confidence structural confirmation.

Conclusion

The mass spectrometric analysis of Ethyl 2-acetyl-4-oxopentanoate is a prime example of leveraging complementary ionization techniques to achieve comprehensive characterization. Electron Ionization provides an invaluable fragmentation fingerprint for initial identification and structural elucidation. Concurrently, soft ionization methods like ESI, coupled with tandem mass spectrometry, deliver unambiguous molecular weight confirmation and highly specific fragmentation data for confident identification in any analytical context. By employing the strategic workflows and protocols outlined in this guide, researchers can ensure a robust and self-validating analytical approach to this and other similarly complex molecules.

References

-

Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710. Available at: [Link]

-

ResearchGate. (2011). Mass Spectra of β-Keto Esters. Retrieved January 12, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters. Retrieved January 12, 2026, from [Link]

-

University of Bristol. (n.d.). Mass Spectrometry Ionisation Techniques. Retrieved January 12, 2026, from [Link]

-

P&S Chemicals. (n.d.). Product information, Ethyl 2-acetyl-4-oxopentanoate. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

-

JEOL. (n.d.). Ionization Methods for JEOL Mass Spectrometers. Retrieved January 12, 2026, from [Link]

-

Munson, M. S. B., & Field, F. H. (1966). Chemical Ionization Mass Spectrometry. II. Esters. Journal of the American Chemical Society, 88(19), 4337-4345. Available at: [Link]

Sources

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 2-acetyl-4-oxopentanoate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of Ethyl 2-acetyl-4-oxopentanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the compound's IR spectrum, with a particular focus on the pivotal role of keto-enol tautomerism. We will explore the theoretical underpinnings of the vibrational modes of its constituent functional groups, present a detailed assignment of characteristic absorption bands, and offer a robust experimental protocol for acquiring high-quality spectra. This guide aims to serve as an authoritative resource for the structural elucidation and characterization of Ethyl 2-acetyl-4-oxopentanoate and related β-dicarbonyl compounds.

Introduction: The Structural Significance of Ethyl 2-acetyl-4-oxopentanoate

Ethyl 2-acetyl-4-oxopentanoate, a β-dicarbonyl compound, possesses a molecular architecture that makes it a valuable intermediate in organic synthesis.[1][2][3] Its utility is intrinsically linked to the reactivity of its functional groups: an ester and two ketone moieties. The presence of an acidic α-hydrogen, situated between the two carbonyl groups, facilitates a dynamic equilibrium between two tautomeric forms: the keto and the enol form.[4][5] This keto-enol tautomerism is a defining feature of its chemistry and profoundly influences its spectroscopic signature. Infrared (IR) spectroscopy emerges as a powerful, non-destructive analytical technique to probe this equilibrium and elucidate the compound's structural intricacies.[4]

The Principle of IR Spectroscopy: A Molecular Vibrational Perspective

Infrared (IR) spectroscopy measures the interaction of infrared radiation with matter. Covalent bonds within a molecule are not static; they behave like springs, undergoing continuous vibrational motions, such as stretching and bending, at specific quantized frequencies.[6] When a molecule is irradiated with infrared light, it will absorb the energy from the radiation that matches the frequency of one of its vibrational modes, causing a transition to a higher vibrational energy state.[6] This absorption is only possible if the vibrational mode leads to a change in the molecule's dipole moment.[6] Consequently, an IR spectrum provides a unique fingerprint of a molecule's functional groups, as different bonds and functional groups have characteristic absorption frequencies.[6]

Keto-Enol Tautomerism: The Duality of Ethyl 2-acetyl-4-oxopentanoate